Isooctyl epoxyoctadecanoate

Description

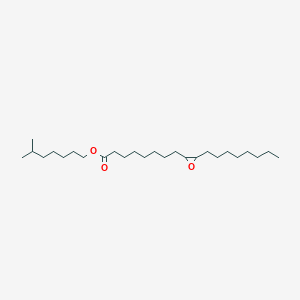

Structure

2D Structure

Properties

CAS No. |

11087-88-0 |

|---|---|

Molecular Formula |

C26H51O3 * |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

6-methylheptyl 8-(3-octyloxiran-2-yl)octanoate |

InChI |

InChI=1S/C26H50O3/c1-4-5-6-7-9-14-19-24-25(29-24)20-15-10-8-11-16-21-26(27)28-22-17-12-13-18-23(2)3/h23-25H,4-22H2,1-3H3 |

InChI Key |

ABXXXZLVKKIAGK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCC(C)C |

Other CAS No. |

63181-89-5 11087-88-0 |

Synonyms |

isooctyl epoxyoctadecanoate |

Origin of Product |

United States |

Synthetic Routes and Chemical Transformations of Isooctyl Epoxyoctadecanoate

Precursor Synthesis and Epoxidation Methodologies

The synthesis of isooctyl epoxyoctadecanoate originates from the epoxidation of an unsaturated fatty acid ester precursor. The formation of the crucial epoxide ring is a key step, influenced by the choice of reagents and reaction conditions.

Synthesis of Alkyl 9,10-Epoxyoctadecanoate Intermediates

The common precursor for this compound is an alkyl ester of oleic acid, which is then epoxidized. Methyl oleate (B1233923) is frequently used as the starting material due to its ready availability from the transesterification of triglycerides. The double bond in the oleic acid chain, typically at the C9-C10 position, is the site for epoxidation. The synthesis of the intermediate, alkyl 9,10-epoxyoctadecanoate, is foundational for the subsequent production of the target molecule.

Regioselective Epoxidation Techniques for Olefinic Precursors

The epoxidation of the olefinic precursor, such as methyl oleate, must be regioselective to ensure the formation of the desired 9,10-epoxide. Various methods can be employed to achieve this transformation.

One of the most common methods is the in situ formation of peroxy acids, such as peracetic acid or performic acid, by reacting hydrogen peroxide with the corresponding carboxylic acid in the presence of a mineral acid catalyst. This method is widely used in industrial applications.

Enzymatic epoxidation offers a greener alternative with high selectivity. Fungal peroxygenases, for instance, have demonstrated strict regioselectivity in the epoxidation of fatty acids, often targeting the last double bond. mdpi.com While not specific to this compound, this highlights the potential for biocatalytic routes in achieving high regioselectivity.

The choice of epoxidation agent and catalyst is crucial for controlling the reaction and minimizing side reactions, such as ring-opening of the newly formed epoxide.

Esterification and Derivatization Processes for this compound

The final step in the synthesis of this compound involves the esterification or transesterification of the alkyl 9,10-epoxyoctadecanoate intermediate with isooctanol. Alternatively, direct epoxidation of isooctyl oleate can be performed.

Ring-Opening Esterification Mechanisms and Catalytic Considerations

The formation of this compound from an epoxidized intermediate and isooctanol can proceed through a ring-opening reaction of the epoxide, followed by esterification. However, the more direct route is the transesterification of a pre-formed alkyl 9,10-epoxyoctadecanoate (e.g., methyl 9,10-epoxyoctadecanoate) with isooctanol.

This transesterification is typically catalyzed by acids or bases. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by isooctanol. Base catalysts, such as sodium methoxide (B1231860), deprotonate the isooctanol, increasing its nucleophilicity.

The ring-opening of epoxides is a significant reaction pathway that can occur under both acidic and basic conditions. libretexts.orgopenstax.org In the context of synthesizing this compound, if acidic conditions are too harsh or if water is present, the epoxide ring can be opened to form diols. openstax.org The reaction of an epoxidized fatty acid ester with an alcohol can be catalyzed by a salt of tetrafluoroboric acid to open the epoxy ring and produce a polyol. google.com Therefore, careful control of reaction conditions is necessary to favor the desired esterification over epoxide ring-opening.

| Catalyst Type | Mechanism | Key Considerations |

|---|---|---|

| Acid Catalysts (e.g., H₂SO₄, p-TSA) | Protonation of the carbonyl oxygen, followed by nucleophilic attack of isooctanol. | Can also catalyze unwanted epoxide ring-opening, especially in the presence of water. |

| Base Catalysts (e.g., NaOCH₃) | Deprotonation of isooctanol to form a more potent nucleophile. | Can lead to saponification of the ester if water is present. |

| Enzymatic Catalysts (e.g., Lipases) | Formation of an acyl-enzyme intermediate followed by reaction with isooctanol. | High selectivity, milder reaction conditions, but can be more expensive and have longer reaction times. |

Solvent-Free and Catalyst-Free Synthesis Approaches

To develop more environmentally friendly and cost-effective processes, solvent-free and catalyst-free synthesis methods are being explored.

Solvent-free reactions reduce waste and can sometimes lead to increased reaction rates. csic.esmdpi.comresearchgate.net For the synthesis of fatty acid esters, reactions can be carried out by simply heating the reactants together, often under reduced pressure to remove the alcohol byproduct and drive the equilibrium towards the product. google.com

Catalyst-free approaches are also gaining attention. High temperatures and pressures can sometimes facilitate the reaction without the need for a catalyst. sciepublish.com However, for the synthesis of this compound, the thermal stability of the epoxide ring would be a critical factor to consider under such conditions.

Influence of Reaction Conditions on Product Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on several reaction parameters.

Temperature: Higher temperatures generally increase the reaction rate for both the desired esterification and potential side reactions like epoxide ring-opening or polymerization. An optimal temperature must be determined to maximize the yield of the desired product.

Reactant Molar Ratio: An excess of one reactant, typically the alcohol (isooctanol), is often used to shift the reaction equilibrium towards the formation of the product ester.

Catalyst Concentration: The concentration of the catalyst affects the reaction rate. A higher catalyst concentration can lead to faster conversion but may also promote side reactions.

Reaction Time: Sufficient reaction time is necessary to achieve high conversion of the starting materials. However, prolonged reaction times, especially at high temperatures, can lead to product degradation.

| Reaction Parameter | Effect on Yield and Selectivity | General Trend |

|---|---|---|

| Temperature | Affects reaction rate and the prevalence of side reactions. | An optimal temperature exists to maximize yield while minimizing byproducts. |

| Molar Ratio (Alcohol:Ester) | Drives the reaction equilibrium towards product formation. | Increasing the excess of isooctanol generally increases the yield. |

| Catalyst Concentration | Influences the rate of reaction. | Higher concentration can increase rate but may reduce selectivity. |

| Reaction Time | Determines the extent of reactant conversion. | Yield increases with time up to a certain point, after which degradation may occur. |

Advanced Structural Modifications and Derivatization Studies of this compound

The chemical versatility of this compound, stemming from the reactive oxirane ring on its fatty acid chain, allows for a multitude of structural modifications. These derivatization studies are pivotal in tailoring the molecule's physicochemical properties for specialized applications. Research into advanced structural modifications has explored the incorporation of diverse chemical moieties to enhance thermal stability, and chemical resistance, and to introduce novel functionalities.

Incorporation of Aromatic Ring Systems to Modify Molecular Architecture

The introduction of aromatic ring systems into the molecular framework of this compound is a key strategy for enhancing its thermal and mechanical properties. This is typically achieved through the ring-opening reaction of the epoxide group with aromatic nucleophiles. The rigidity and planarity of aromatic structures can significantly alter the molecular architecture, leading to materials with increased glass transition temperatures and improved stability.

One common approach involves the reaction of the epoxidized ester with aromatic carboxylic acids, such as benzoic acid or cinnamic acid. google.commdpi.com This reaction, often conducted without a catalyst at elevated temperatures, results in the formation of a β-hydroxy ester, effectively tethering the aromatic ring to the octadecanoate backbone. mdpi.com The reaction between epoxidized soybean oil and cinnamic acid has been studied to optimize conditions for maximizing the ester formation, indicating that stoichiometry and thermal cycles are critical parameters. mdpi.com For instance, a 1:1 molar ratio of epoxy groups to cinnamic acid, with a two-step thermal cycle, has been shown to be efficient for this type of modification. mdpi.com

Alternatively, monohydric phenols can be employed as nucleophiles to introduce aromaticity. google.com The reaction of epoxidized vegetable oils with phenols like cresol, often facilitated by a catalyst, results in the formation of ether linkages. google.com These modifications are instrumental in producing high-performance bio-based polymers and plasticizers.

| Aromatic Reagent | Reaction Type | Resulting Linkage | Key Reaction Conditions | Potential Effect on Molecular Architecture |

|---|---|---|---|---|

| Benzoic Acid | Epoxide Ring-Opening | β-Hydroxy Ester | Elevated temperatures, catalyst optional | Increased rigidity and thermal stability |

| Cinnamic Acid | Epoxide Ring-Opening | β-Hydroxy Ester | Controlled stoichiometry and thermal cycles | Introduction of a reactive double bond and aromaticity |

| Cresol (monohydric phenol) | Epoxide Ring-Opening | Ether | Catalytic conditions | Enhanced chemical resistance and thermal stability |

Synthesis of Branched Epoxyoctadecanoate Derivatives

The synthesis of branched derivatives of epoxyoctadecanoate is another avenue for modifying its properties, particularly to improve its performance as a plasticizer or lubricant. Branching can disrupt the regular packing of the fatty acid chains, leading to a lower pour point and improved low-temperature flexibility.

One synthetic strategy involves the dimerization of unsaturated fatty acids prior to epoxidation and esterification. This process can create branched dicarboxylic acids, which can then be converted into branched epoxy esters. nih.gov Another approach is the isomerization of the fatty acid chain itself, which can be achieved using acidic catalysts to introduce branching. uni-oldenburg.de

Furthermore, the synthesis of plasticizers with a high degree of branching has been achieved using tung oil fatty acids, suggesting that starting with a naturally branched or multi-functionalized fatty acid is a viable route. semanticscholar.org While not a direct derivatization of this compound, these methods highlight the principles for creating the precursor molecules necessary for branched epoxy esters.

| Synthetic Strategy | Description | Potential Precursors | Anticipated Properties of Derivative |

|---|---|---|---|

| Dimerization of Fatty Acids | Thermal or catalytic dimerization of unsaturated fatty acids to create branched structures before epoxidation. | Dimerized oleic or linoleic acid | Increased molecular weight, improved plasticizing efficiency |

| Isomerization of Fatty Acid Chain | Acid-catalyzed rearrangement of the fatty acid backbone to introduce alkyl branches. | Isostearic acid from oleic acid | Lower pour point, enhanced low-temperature performance |

| Use of Naturally Branched Fatty Acids | Synthesis starting from vegetable oils containing naturally branched or multi-functionalized fatty acids. | Tung oil fatty acids | High degree of branching, improved migration resistance |

Tailored Chemical Synthesis for Targeted Molecular Features

Tailored chemical synthesis allows for the introduction of specific functional groups into the this compound molecule to achieve desired properties. This is primarily accomplished through the ring-opening of the epoxide with a wide array of nucleophiles, leading to a diverse range of derivatives.

The nucleophilic addition of amines, for example, can introduce nitrogen-containing functionalities, which can enhance adhesion and provide sites for further chemical reactions. The reaction of epoxy fatty esters with amino-1,2,4-triazole has been shown to yield substituted β-amino alcohols. scirp.org The regioselectivity of this reaction is influenced by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon of the epoxide ring. scirp.org

Similarly, the reaction with dicarboxylic acids can be used to cross-link epoxidized vegetable oils, forming thermoset polymers. acs.orgacs.org The choice of dicarboxylic acid, whether aliphatic or aromatic, allows for the tuning of the final polymer's mechanical and thermal properties. The reaction is typically initiated by heat or a catalyst and proceeds via the formation of a β-hydroxyl ester. acs.org

| Nucleophilic Reagent | Functional Group Introduced | Resulting Derivative | Targeted Molecular Feature/Property |

|---|---|---|---|

| Amines (e.g., amino-1,2,4-triazole) | Amino and Hydroxyl | β-Amino alcohol | Improved adhesion, potential for further functionalization |

| Dicarboxylic Acids | Carboxyl and Hydroxyl | Cross-linked polyester (B1180765) network | Thermosetting properties, tunable mechanical strength |

| Alcohols/Glycols | Ether and Hydroxyl | Polyether polyols | Increased polarity, building blocks for polyurethanes |

Spectroscopic and Chromatographic Characterization Methodologies

Comprehensive Structural Elucidation Techniques

The precise molecular architecture of Isooctyl epoxyoctadecanoate is determined through a combination of powerful spectroscopic methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Each technique provides unique and complementary information, leading to an unambiguous structural assignment.

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment.

Key proton signals for this compound are observed for the protons of the epoxide ring, which typically resonate in the range of 2.85-3.25 ppm. researchgate.netresearchgate.net The protons on the carbons adjacent to the epoxy group also show characteristic shifts. The signals corresponding to the isooctyl ester group can be identified by their characteristic chemical shifts and splitting patterns. For instance, the methylene (B1212753) protons (-OCH₂-) of the isooctyl group adjacent to the ester oxygen are expected to appear around 4.0-4.2 ppm. The terminal methyl groups of the isooctyl chain and the octadecanoate backbone will exhibit signals at the higher field end of the spectrum, typically below 1.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH(O)CH- (Epoxide) | 2.85 - 3.25 |

| -CO-O-CH₂- (Isooctyl) | 4.0 - 4.2 |

| -CH₂- adjacent to Epoxide | ~1.50 |

| -CH₂- chain | 1.2 - 1.6 |

| Terminal -CH₃ | 0.8 - 1.0 |

Note: These are predicted values based on analogous structures and may vary slightly based on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents.

The carbons of the epoxide ring are particularly diagnostic, typically appearing in the range of 55-60 ppm. researchgate.net The carbonyl carbon of the ester group is also readily identifiable by its characteristic downfield shift, generally observed around 170-175 ppm. The carbon atoms of the isooctyl group and the long aliphatic chain of the octadecanoate moiety resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O (Ester Carbonyl) | 170 - 175 |

| -CH(O)CH- (Epoxide) | 55 - 60 |

| -CO-O-CH₂- (Isooctyl) | 65 - 70 |

| -CH₂- chain | 20 - 35 |

| Terminal -CH₃ | ~14 |

Note: These are predicted values based on analogous structures and may vary slightly based on the solvent and experimental conditions.

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The most characteristic absorption bands for this compound include the C-O-C stretching vibration of the epoxy ring, which typically appears in the regions of 822-850 cm⁻¹ and around 1240-1250 cm⁻¹. researchgate.netresearchgate.netsapub.org The presence of the ester group is confirmed by a strong absorption band corresponding to the C=O stretching vibration, usually observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also be present. Additionally, the spectrum will show characteristic C-H stretching and bending vibrations for the aliphatic chains.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Epoxide | C-O-C stretch | 822 - 850 and 1240 - 1250 |

| Ester | C=O stretch | 1735 - 1750 |

| Ester | C-O stretch | 1150 - 1250 |

| Alkane | C-H stretch | 2850 - 2960 |

| Alkane | C-H bend | 1375 - 1465 |

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular mass and elemental formula of this compound. This method provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula.

For this compound, the molecular formula is C₂₆H₅₀O₃. The calculated exact mass for this formula is 410.375995 Da. lookchem.com HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm) of accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the fatty acid and the isooctyl ester components.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures, impurities, or complex matrices, as well as for its quantitative analysis. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a suitable technique for the analysis of volatile and thermally stable compounds. bohrium.comugent.be For a high molecular weight compound like this compound, a high-temperature capillary column would be required. Derivatization may sometimes be employed to increase volatility and improve peak shape.

High-performance liquid chromatography is a versatile technique for the separation of non-volatile and thermally labile compounds. nih.govthermofisher.com Reversed-phase HPLC, using a C18 column with a non-polar mobile phase, is a common method for the separation of fatty acid esters. nih.gov Detection can be achieved using a variety of detectors, including evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS), as lipids like this compound lack a strong UV chromophore. thermofisher.comnih.gov The use of HPLC-MS allows for both separation and identification based on mass-to-charge ratio, providing a high degree of specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely employed technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, enabling both qualitative and quantitative assessment.

In a typical GC-MS analysis, the this compound sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The inner surface of this column is coated with a stationary phase. The separation of components within the sample is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase. Factors influencing the retention time of a compound on the column include its boiling point, molecular weight, and polarity, as well as the properties of the stationary phase and the temperature program of the GC oven.

Following separation in the GC column, the isolated molecules of this compound enter the mass spectrometer. Here, they are ionized, most commonly through electron ionization (EI). This high-energy process fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a unique "fingerprint" for the compound.

Table 1: Illustrative GC-MS Parameters for the Analysis of Long-Chain Fatty Acid Esters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 80°C, hold 2 min, ramp to 280°C at 20°C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-700 m/z |

| Ion Source Temperature | 230 °C |

| Interface Temperature | 280 °C |

Table 2: Predicted Key Mass Fragments for this compound (Illustrative)

| m/z | Predicted Fragment Identity |

| 396 | [M]+ (Molecular Ion) |

| 283 | [M - C8H17O]+ (Loss of isooctoxy group) |

| 113 | [C8H17]+ (Isooctyl cation) |

| Varies | Fragments from cleavage at the epoxy ring |

Liquid Chromatography Techniques for Complex Mixture Resolution

Liquid chromatography (LC) offers a versatile and powerful alternative to GC, particularly for the analysis of less volatile or thermally sensitive compounds. For a molecule like this compound, which can be part of complex industrial formulations, LC techniques are invaluable for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is the most common form of LC used for this purpose. The separation principle in HPLC is similar to GC, involving a mobile phase and a stationary phase. However, in HPLC, the mobile phase is a liquid solvent or a mixture of solvents, and the sample does not need to be vaporized. This makes HPLC suitable for a broader range of compounds.

For the analysis of this compound, reversed-phase HPLC is the most frequently employed mode. In this setup, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus will be retained longer on the column.

The elution of compounds from the HPLC column is often controlled by using a gradient, where the composition of the mobile phase is changed over time. For instance, by gradually increasing the proportion of the organic solvent, the polarity of the mobile phase is decreased, which helps to elute the more strongly retained nonpolar components.

Detection in HPLC can be achieved through various means. Since this compound lacks a strong chromophore, UV detection at low wavelengths (around 205-210 nm) can be used, although it may lack specificity. researchgate.net More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often preferred as they provide a response that is more independent of the analyte's optical properties. gerli.comcas.org Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of sensitivity and specificity, allowing for the confirmation of the molecular weight and structural information of the eluted components. mdpi.com

Table 3: Illustrative HPLC Parameters for the Separation of Long-Chain Fatty Acid Esters

| Parameter | Value |

| HPLC System | |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with a higher percentage of A, gradually increase B over the run |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | ELSD, CAD, or Mass Spectrometer |

The retention of this compound in a reversed-phase system will be longer than that of its non-epoxidized counterpart, isooctyl octadecanoate, due to the increased polarity introduced by the epoxy group. This difference in retention behavior allows for the effective separation of the epoxidized ester from unreacted starting materials or other nonpolar impurities in a mixture.

Mechanistic Investigations of Chemical Reactivity and Stability of Isooctyl Epoxyoctadecanoate

Oxidative Stability Research and Degradation Pathways

The oxidative stability of an ester is a critical parameter, particularly in applications like lubricants and plasticizers where it is exposed to oxygen, heat, and catalytic metals. Research into Isooctyl epoxyoctadecanoate and similar epoxidized fatty acid esters (EFAEs) reveals a significant enhancement in stability compared to their unsaturated precursors. This improvement is primarily due to the conversion of reactive carbon-carbon double bonds into more stable oxirane (epoxy) rings. researchgate.netrsc.org

Accelerated oxidation tests are essential for evaluating the long-term stability of compounds in a shortened timeframe. analis.com Pressurized Differential Scanning Calorimetry (PDSC) is a powerful thermal analysis technique used for this purpose. researchgate.nettainstruments.com It measures the heat flow from a sample under controlled high-pressure oxygen and isothermal temperature conditions. tainstruments.cominstrument-specialists.com The time elapsed until the onset of the exothermic oxidation reaction is known as the Oxidation Induction Time (OIT). A longer OIT indicates higher oxidative stability. tainstruments.com

Studies comparing epoxidized esters with their olefinic counterparts consistently show that epoxidation dramatically increases the OIT. rsc.org For example, epoxidized methyl oleate (B1233923) demonstrates significantly greater stability than methyl oleate when analyzed by PDSC. rsc.org This methodology allows for rapid and repeatable assessment of how factors like chemical structure and additives influence the oxidative resistance of materials like this compound. researchgate.net

| Compound | Oxidation Induction Time (OIT) at 130°C (minutes) | Reference |

|---|---|---|

| Methyl Oleate | ~25 | rsc.org |

| Epoxidized Methyl Oleate (EMO) | >350 | rsc.org |

| 2-Ethylhexyl Soyate | ~15 | rsc.org |

| Epoxidized 2-Ethylhexyl Soyate | ~200 | rsc.org |

At elevated temperatures, the oxidative degradation of esters like this compound proceeds through a complex auto-oxidation mechanism involving free radicals. researchgate.net This process can be summarized in several key stages:

Initiation: The reaction begins with the formation of free radicals, often catalyzed by heat, light, or the presence of transition metals. researchgate.net Hydrogen atoms are abstracted from the hydrocarbon chain.

Propagation: Molecular oxygen reacts with the alkyl radicals to form peroxy radicals. These highly reactive peroxy radicals then abstract hydrogen from other ester molecules, forming hydroperoxides (ROOH) and generating new alkyl radicals, thus propagating the chain reaction. mdpi.com

Decomposition and Branching: The hydroperoxides are thermally unstable and decompose to form highly reactive alkoxy and hydroxyl radicals. mdpi.com This decomposition leads to a range of secondary oxidation products, including aldehydes, ketones, carboxylic acids, and alcohols, and can result in polymerization and an increase in viscosity. researchgate.netmdpi.com

While the epoxy ring is more stable than a double bond, under severe thermal and oxidative stress, the ring can open. This can lead to the formation of hydroxyl groups and ether linkages, contributing to oligomerization. mdpi.com

The molecular structure of this compound is key to its oxidative stability. The primary factor is the epoxidation of the octadecanoate chain. The C=C double bonds present in the precursor, oleic acid, are the most susceptible sites for oxidative attack. researchgate.net By converting these double bonds to oxirane rings, the primary pathway for auto-oxidation is effectively blocked, leading to a substantial increase in oxidation resistance. researchgate.netrsc.org

Hydrolytic Stability Assessments in Various Environments

Hydrolytic stability refers to a substance's resistance to reaction with water. For an ester like this compound, this involves the potential cleavage of the ester bond to form the corresponding carboxylic acid (epoxyoctadecanoic acid) and alcohol (isooctanol). This reaction is typically slow but can be catalyzed by acidic or basic conditions. researchgate.netpharmacyfreak.com

The rate of hydrolysis is highly dependent on the molecular structure of the ester. researchgate.neteastman.com Several factors in this compound contribute to good hydrolytic stability:

Steric Hindrance: The bulky, branched isooctyl alcohol group creates steric hindrance around the carbonyl carbon of the ester linkage. This physical barrier makes it more difficult for water molecules to approach and attack the ester bond, thereby slowing the rate of hydrolysis compared to less hindered esters like methyl esters. researchgate.net

Hydrophobicity: The long hydrocarbon chains of both the fatty acid and the alcohol components make the molecule hydrophobic, reducing its affinity for water and limiting the access of water to the reactive ester group. eastman.com

Under neutral pH, the hydrolysis rate is generally very low. However, in strongly acidic or alkaline environments, the reaction rate can increase. researchgate.net In some applications, the presence of the epoxy group itself can be a site for hydrolysis (ring-opening) under acidic conditions, which can lead to the formation of diols. mdpi.comconicet.gov.ar

Studies on Chemical Reaction Kinetics and Thermodynamics

The study of chemical kinetics provides quantitative data on the rates of degradation reactions, while thermodynamics describes the energy changes involved. For epoxidized esters, kinetic studies often focus on determining the activation energy (Ea) for thermal or oxidative decomposition. A higher activation energy signifies that more energy is required to initiate the degradation reaction, indicating greater stability. mdpi.com

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to derive these kinetic parameters. mdpi.comresearchgate.net Studies on various modified vegetable oils intended for use as biolubricants show that chemical modifications, such as the introduction of branches and the saturation of double bonds (as in epoxidation), lead to significantly higher activation energies for decomposition compared to their unmodified counterparts. mdpi.com This confirms the enhanced thermal and oxidative stability imparted by these structural features. For instance, branched oils have demonstrated higher activation energy compared to their native forms across various conversion levels in an inert atmosphere. mdpi.com

| Sample Type | Environment | Average Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| High Oleic Soybean Oil (HOSOY) | Oxidative (Air) | ~200 | mdpi.com |

| Branched High Oleic Soybean Oil (b-HOSOY) | Oxidative (Air) | ~251 | mdpi.com |

| Refined Soybean Oil (RSOY) | Oxidative (Air) | ~275 | mdpi.com |

| Branched Refined Soybean Oil (b-RSOY) | Oxidative (Air) | ~325 | mdpi.com |

Tribological Performance Enhancement Mechanisms

This compound and similar long-chain esters are effective as boundary lubrication additives or as lubricant basestocks due to their molecular structure. nih.govsemanticscholar.org Their tribological performance—the ability to reduce friction and wear between moving surfaces—is attributed to several mechanisms. researchgate.net

The primary mechanism is the formation of a protective boundary film on the metal surfaces. nih.gov The this compound molecule is amphiphilic, containing a large nonpolar hydrocarbon tail and polar functional groups (the ester and the epoxy ring). nih.gov These polar groups are attracted to the metallic or metal oxide surfaces, causing the molecules to adsorb and form an ordered, dense film. nih.gov This adsorbed layer acts as a physical barrier that prevents direct asperity-to-asperity contact between the sliding surfaces, thereby reducing friction and preventing wear. mdpi.com

Under the high pressure and localized temperatures of the contact zone, a tribochemical reaction can occur. The ester and epoxy molecules can react with the surface to form a more robust and durable protective layer, known as a tribofilm. nih.gov This film is more resistant to desorption and mechanical removal than a purely physically adsorbed layer, providing enhanced lubrication under severe boundary conditions. The effectiveness of such friction modifiers is highly dependent on their ability to form these resilient surface films. nih.govresearchgate.net

| Lubricant | Concentration | Temperature (°C) | Stabilized Friction Coefficient | Reference |

|---|---|---|---|---|

| Hexadecane (Base Oil) | - | 50 | ~0.16 | nih.gov |

| Glycerol (B35011) Monostearate in Hexadecane | 1 mM | 50 | ~0.14 | nih.gov |

| Stearyl Glycerate in Hexadecane | 1 mM | 50 | ~0.08 | nih.gov |

Structure-Performance Relationships in Boundary Lubrication Regimes

The molecular structure of a lubricant additive plays a pivotal role in its performance under boundary lubrication conditions, where a thin film of the lubricant separates the moving surfaces. For this compound, several structural features are expected to influence its effectiveness.

The Epoxy Group: The polar oxirane ring is a key functional group. It is understood that polar groups enhance the adsorption of lubricant molecules onto metal surfaces. This adsorption is crucial for forming a protective boundary film that can withstand high loads and prevent direct metal-to-metal contact. Studies on various epoxidized fatty esters have demonstrated that epoxidation increases their adsorption to metal surfaces. researchgate.net

The Isooctyl Chain: The branched nature of the isooctyl group can influence the physical properties of the lubricant film. Branched chains tend to disrupt the packing of the molecules, which can lower the pour point of the lubricant, an important property for low-temperature applications. A study on fatty acid esters derived from different alcohols indicated that the nature of the alcohol significantly impacts the esters' properties. mdpi.com For instance, branched alcohols like 2-ethylhexanol can lead to esters with more favorable low-temperature characteristics. mdpi.com

Below is a conceptual data table illustrating the potential influence of different ester groups on the coefficient of friction, based on general principles observed in related compounds.

| Ester Group | Polarity | Steric Hindrance | Expected Coefficient of Friction (Conceptual) |

| Methyl | High | Low | Moderate |

| Ethyl | Moderate | Moderate | Moderate-Low |

| Isooctyl | Low | High | Low |

| 2-Ethylhexyl | Low | High | Low |

Mechanistic Understanding of Friction Reduction and Anti-Wear Properties

The mechanisms by which this compound reduces friction and provides anti-wear protection are believed to be a combination of physical adsorption and chemical reactions at the tribological interface.

Friction Reduction:

The primary mechanism for friction reduction in boundary lubrication is the formation of a low-shear-strength film on the contacting surfaces. For this compound, this is thought to occur as follows:

Adsorption: The polar epoxy group in the molecule has an affinity for the metal surfaces of the sliding components. This leads to the adsorption of a layer of this compound molecules onto the surfaces.

Film Formation: This adsorbed layer acts as a protective film, preventing direct contact between the asperities (microscopic high points) of the metal surfaces. The long hydrocarbon chains of the molecules are oriented away from the surface, creating a slippery layer.

Low Shear Strength: The bonds between the adsorbed lubricant molecules are weaker than the metal-to-metal bonds that would form without the lubricant. This allows the surfaces to slide past each other with less force, thus reducing friction.

Research on epoxidized methyl esters of soybean oil has shown a lower coefficient of friction compared to their non-epoxidized counterparts when used as lubricant additives. researchgate.net

Anti-Wear Properties:

The anti-wear properties of this compound are likely due to the formation of a more durable and resilient protective film through tribochemical reactions.

Tribochemical Reactions: Under the high local temperatures and pressures generated at the points of asperity contact, the epoxy ring of the this compound molecule can react with the metal surface. This is a form of tribochemistry, where the mechanical energy of friction drives chemical reactions.

Polymerization: The ring-opening of the epoxy group can lead to the formation of a polymeric film on the metal surface. This film can be more robust and have a higher load-carrying capacity than a simple adsorbed layer. A study on epoxidized rapeseed oil suggested that the formation of a tribopolymerization film was a possible explanation for its good tribological performance. researchgate.net

Surface Protection: This tribochemically formed film acts as a sacrificial layer, wearing away instead of the underlying metal. This significantly reduces adhesive and abrasive wear.

The following table summarizes the proposed mechanisms for friction reduction and anti-wear action.

| Property | Primary Mechanism | Description |

| Friction Reduction | Physical Adsorption | The polar epoxy group adsorbs onto the metal surface, forming a low-shear-strength boundary film. |

| Anti-Wear | Tribochemical Reaction & Film Formation | The epoxy ring reacts with the metal surface under high pressure and temperature to form a durable, protective polymeric film. |

Computational and Theoretical Chemistry Applied to Isooctyl Epoxyoctadecanoate

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure of a molecule and its various possible shapes, or conformations. For a long-chain ester like Isooctyl epoxyoctadecanoate, with its numerous rotatable bonds, conformational analysis is key to understanding its physical properties and chemical reactivity.

Determination of Minimum Energy Conformations

A critical step in molecular modeling is the identification of the most stable conformations, known as minimum energy conformations. This is typically achieved through computational methods that systematically explore the potential energy surface of the molecule. By rotating the various single bonds within the isooctyl and octadecanoate chains, researchers can identify the geometries that are energetically most favorable. For this compound, this would involve mapping the potential energy as a function of the dihedral angles of the long alkyl chains and the orientation of the epoxide ring. The resulting data would reveal the preferred shapes of the molecule, which in turn influence its packing in condensed phases and its interaction with other molecules.

Analysis of Steric Environment and Electron Charge Density Distribution

Once the minimum energy conformations are identified, a detailed analysis of the steric and electronic environment can be performed. The steric environment refers to the spatial arrangement of atoms and the resulting hindrances to chemical reactions. For this compound, the bulky isooctyl group and the long octadecanoate chain create a specific steric landscape around the reactive epoxide ring.

Furthermore, the distribution of electron charge density is crucial for predicting reactivity. An analysis of this distribution would highlight the electron-rich and electron-deficient regions of the molecule. The oxygen atom of the epoxide ring, for instance, is an electron-rich center, making it susceptible to attack by electrophiles. A quantitative analysis of the atomic charges would provide valuable data for understanding its chemical behavior.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a more detailed and accurate picture of the electronic structure and reactivity of a molecule by solving the Schrödinger equation. These methods can elucidate the nature of chemical bonds, the energies of molecular orbitals, and the pathways of chemical reactions.

Application of Semiempirical Molecular Orbital Models (e.g., AM1)

Semiempirical molecular orbital models, such as AM1 (Austin Model 1), offer a computationally less expensive alternative to ab initio methods for large molecules like this compound. These models use parameters derived from experimental data to simplify the calculations. An AM1 calculation could provide valuable information about the molecule's heat of formation, dipole moment, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental in predicting the molecule's reactivity and its behavior in chemical reactions.

Reactive Molecular Dynamics (RMD) Simulations for Reaction Mechanisms

Reactive Molecular Dynamics (RMD) simulations are a powerful tool for studying the dynamics of chemical reactions at the atomic level. Unlike classical molecular dynamics, RMD simulations allow for the formation and breaking of chemical bonds, providing insights into reaction pathways and mechanisms.

Atomistic-Scale Insights into Oxidative Processes and Chemical Transformations

For this compound, RMD simulations could be employed to study its behavior under various reactive conditions. For example, simulations could model the oxidative degradation of the molecule, providing a step-by-step view of how the process unfolds. This would involve simulating the interactions of the molecule with oxidizing agents and tracking the subsequent chemical transformations. Such simulations could reveal the initial sites of attack, the formation of intermediates, and the final degradation products, offering a level of detail that is often difficult to obtain through experimental methods alone.

Predictive Modeling for Structure-Performance Relationships

The development of high-performance chemical compounds like this compound increasingly relies on computational and theoretical chemistry to establish robust structure-performance relationships. Predictive modeling, in this context, refers to the use of mathematical and computational models to forecast the physical, chemical, and performance properties of a molecule based on its structural and electronic characteristics. This in silico approach accelerates the design and optimization process, reducing the need for extensive empirical testing.

For this compound, a key application of which is as a plasticizer and thermal stabilizer in polymers, predictive models are invaluable for tuning properties such as compatibility with a polymer matrix, plasticizing efficiency, thermal stability, and migration resistance. These models are typically built upon large datasets of known compounds where both molecular descriptors and experimental performance data are available.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are prominent examples of such predictive tools. conicet.gov.arx-mol.com These statistical models correlate variations in the performance of a series of compounds with changes in their molecular descriptors. For a molecule like this compound, relevant descriptors could include:

Topological Descriptors: Related to the connectivity of atoms, such as branching indices and molecular size.

Geometrical Descriptors: 3D aspects of the molecule like molecular surface area, volume, and shape indices (e.g., radius of gyration). nih.gov

Quantum Chemical Descriptors: Derived from calculations of the electronic structure, such as dipole moment, frontier orbital energies (HOMO/LUMO), and partial atomic charges.

By establishing a statistically significant correlation, these models can predict the performance of novel or modified structures of epoxidized esters before they are synthesized. For instance, a QSPR model could predict the glass transition temperature (Tg) depression in PVC plasticized with different epoxidized fatty acid esters based on their alkyl chain length and degree of epoxidation. scielo.br

Computational Approaches to Molecular Design for Optimized Properties

Computational chemistry provides a molecular-level lens to understand and design molecules like this compound for specific applications. These methods allow for the systematic modification of a chemical structure in a virtual environment to optimize its performance characteristics.

Molecular Dynamics (MD) Simulations are a powerful tool for this purpose. scispace.comresearchgate.net In the context of this compound used as a plasticizer, MD simulations can model the interactions between the plasticizer molecules and polymer chains (e.g., PVC) at an atomistic level. chemrxiv.org By simulating the movement and interaction of atoms and molecules over time, MD can predict key performance metrics:

Compatibility: Calculated through the Flory-Huggins interaction parameter (χ), which can be derived from the cohesive energy density of the polymer and the plasticizer. A lower χ value indicates better compatibility.

Plasticizing Efficiency: Assessed by simulating the effect of the plasticizer on the polymer's glass transition temperature (Tg). A greater reduction in Tg for a given concentration signifies higher efficiency.

Migration Rate: The diffusion coefficient of the plasticizer within the polymer matrix can be calculated to predict its permanence and resistance to leaching. researchgate.net

For this compound, MD simulations could be employed to study how modifications, such as changing the position of the epoxy group on the octadecanoate chain or altering the branching of the isooctyl group, would affect its interaction with a polymer matrix and, consequently, its performance. scispace.comchemrxiv.org

Density Functional Theory (DFT) is another crucial computational method, particularly for understanding the electronic structure and reactivity of the molecule. DFT calculations can provide insights into:

Reactivity of the Epoxy Ring: The epoxide group in this compound is key to its function as an acid scavenger and thermal stabilizer. DFT can model the reaction mechanisms of the epoxy ring with acidic species like HCl, which is released during the thermal degradation of PVC. This helps in understanding and optimizing its stabilizing effect.

Intermolecular Interactions: DFT can accurately calculate non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the plasticizer and the polymer. mdpi.com The ester and epoxy groups of this compound can form hydrogen bonds with polar sites on polymer chains, which influences its compatibility and plasticizing effect. mdpi.com

Through these computational approaches, it is possible to conduct virtual screening of various candidate structures. For example, a series of epoxidized esters with different alkyl chains could be computationally evaluated for their plasticizing efficiency and thermal stability. The most promising candidates identified through these simulations can then be prioritized for laboratory synthesis and testing, streamlining the material development process.

The table below illustrates hypothetical data that could be generated from computational modeling to compare different epoxidized ester plasticizers.

| Molecular Descriptor | Property Predicted | Plasticizer A (e.g., this compound) | Plasticizer B (e.g., n-Octyl epoxyoctadecanoate) | Plasticizer C (e.g., Isooctyl diepoxyoctadecanoate) |

| Cohesive Energy Density (J/cm³) | Compatibility with PVC | 310 | 315 | 325 |

| Diffusion Coefficient (cm²/s) | Migration Tendency | 1.5 x 10⁻⁸ | 1.8 x 10⁻⁸ | 1.2 x 10⁻⁸ |

| ΔTg (°C) per 10 phr | Plasticizing Efficiency | -15.2 | -14.8 | -16.5 |

| Epoxy Ring Strain Energy (kJ/mol) | Thermal Stability Contribution | 110 | 110 | 220 |

This predictive capability allows for the rational design of molecules like this compound with a finely tuned balance of properties to meet the demands of specific applications.

Natural Occurrence and Biosynthetic Pathways of Epoxyoctadecanoate Esters

Identification and Isolation from Biological Sources

The natural occurrence of long-chain epoxy fatty acids is well-documented in the plant kingdom, where they serve various physiological roles. However, the specific ester form, particularly a branched-chain ester like isooctyl epoxyoctadecanoate, is not reported as a naturally occurring compound. Instead, nature synthesizes simpler esters or incorporates the epoxy fatty acids into more complex lipids.

Epoxidized fatty acids are notable constituents of the seed oils of several plant families, including Asteraceae and Euphorbiaceae. A prominent example is vernolic acid (12-epoxyoctadeca-cis-9-enoic acid), which is found in the seed oils of species like Vernonia galamensis and Euphorbia lagascae. In these plants, the epoxy fatty acids are typically present as triglycerides (esters of glycerol) rather than as free acids or simple alkyl esters.

While comprehensive phytochemical analyses of Senna italica (Fabaceae) have identified a wide array of compounds, including anthraquinones, flavonoids, tannins, and sterols, there are no specific reports detailing the isolation of epoxyoctadecanoate derivatives from this plant. globalresearchonline.netmdpi.comnih.gov General screenings have noted the presence of fatty acids and their derivatives, but have not specified epoxidized forms. researchgate.net The search for natural sources of isooctyl esters of any fatty acid has been largely unsuccessful, suggesting that such branched-chain esters are not common plant metabolites. taylorfrancis.comnih.gov

Table 1: Occurrence of Natural Epoxy Fatty Acids in Plants

| Epoxy Fatty Acid | Common Plant Source(s) | Typical Form in Plant |

|---|---|---|

| Vernolic Acid | Vernonia galamensis, Euphorbia lagascae | Triglycerides in seed oil |

| Coronaric Acid | Chrysanthemum coronarium | Free acid or incorporated in lipids |

| 9,10-Epoxyoctadecanoic acid | Rust-infected wheat plants | Free acid |

The isolation of epoxyoctadecanoate derivatives from biomass is a multi-step process that leverages the lipophilic nature of these compounds.

Extraction: The initial step typically involves the extraction of total lipids from the plant material (e.g., seeds, leaves) using a non-polar solvent. Hexane is a common choice for this purpose due to its efficiency in dissolving fats and oils. quora.com The plant tissue is often pulverized or homogenized to maximize the surface area for solvent penetration. quora.com

Transesterification: Since the epoxy fatty acids are often bound in triglycerides, a transesterification step is employed to convert them into simpler, more volatile methyl esters (Fatty Acid Methyl Esters, or FAMEs), which are more amenable to analysis and purification. dss.go.thnih.gov This is commonly achieved by refluxing the extracted oil with methanol (B129727) in the presence of a catalyst, such as sodium methoxide (B1231860) or sulfuric acid. dss.go.thmdpi.com

Purification: The resulting crude mixture of FAMEs requires purification to isolate the epoxidized compounds.

Solid-Phase Extraction (SPE): This is a key technique used to separate oxygenated FAMEs from their non-oxygenated counterparts. A silica (B1680970) gel column is typically used, where the more polar epoxy and hydroxy FAMEs are retained, while the non-polar FAMEs are washed away. The desired compounds can then be eluted with a more polar solvent. nih.gov

Chromatography: For higher purity, techniques like medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) on silica gel are employed. dss.go.th Gas chromatography (GC) is the primary method for the analysis and quantification of the purified FAMEs, often coupled with mass spectrometry (GC-MS) for structural identification. nih.gov

Postulated Biosynthetic Routes and Enzymatic Epoxidation

The formation of epoxyoctadecanoate in nature is a highly specific, enzyme-catalyzed process. It begins with the synthesis of standard fatty acids, followed by the introduction of an oxirane (epoxy) ring onto the hydrocarbon chain and subsequent esterification.

The biosynthesis of epoxy fatty acids in plants starts from common unsaturated fatty acid precursors, primarily oleic acid (18:1) and linoleic acid (18:2). frontiersin.org These precursors, once synthesized, are targeted by specific enzymes that introduce an oxygen atom across a double bond.

Two main classes of enzymes have been identified as responsible for this epoxidation reaction in plants:

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are a diverse family of heme-containing proteins that catalyze a variety of oxidative reactions. In Euphorbia lagascae, a specific CYP450 enzyme has been shown to be responsible for the conversion of linoleic acid into vernolic acid. nih.gov This pathway is crucial for the production of the epoxy-rich seed oil in this species.

Peroxygenases: These enzymes utilize hydroperoxides to oxygenate a wide range of substrates. In oat seeds, a peroxygenase has been identified that can catalyze the epoxidation of unsaturated fatty acids like linoleic acid. researchgate.net Plant peroxygenases represent an alternative enzymatic route to direct epoxidation, distinct from the CYP450-dependent pathways. nih.govfrontiersin.org

These enzymatic systems are highly regio- and stereoselective, meaning they create the epoxy group at a specific position and with a specific spatial orientation, a feat difficult to achieve with conventional chemical synthesis. researchgate.net

Once the epoxy fatty acid is synthesized, it can be incorporated into various lipid molecules through esterification. In natural systems, this process is also enzyme-mediated.

Acyltransferases: These enzymes catalyze the transfer of acyl groups (like a fatty acid) from a donor molecule (typically an acyl-CoA or acyl-ACP) to an acceptor. In the context of seed oils, diacylglycerol acyltransferases are responsible for esterifying fatty acids onto a diacylglycerol backbone to form triglycerides.

Sterol O-Acyltransferases: Plants also produce fatty acyl esters of phytosterols. Enzymes like sterol O-acyltransferases mediate the esterification of fatty acids to sterols, which are then stored in lipid bodies. nih.gov

While plants are adept at forming esters with glycerol (B35011) and sterols, the natural enzymatic synthesis of esters with larger, branched-chain alcohols like isooctanol has not been documented. The formation of this compound is therefore considered an artificial process, achieved through chemical esterification of epoxyoctadecanoic acid with isooctyl alcohol, rather than a product of natural biosynthetic pathways.

Environmental Fate and Biodegradation Research Perspectives

Biodegradation Pathways and Mechanisms of Epoxyoctadecanoates

The biodegradation of epoxyoctadecanoates is expected to proceed through the cleavage of the ester bond and the opening of the oxirane ring, followed by the degradation of the resulting hydrocarbon chains. The isooctyl alcohol and the epoxyoctadecanoic acid moieties would then be subjected to further microbial metabolism.

While specific microbial degradation studies on isooctyl epoxyoctadecanoate are not extensively documented in publicly available literature, research on related epoxy compounds and fatty acid esters provides insights into potential pathways. Studies on the biodegradation of complex epoxy resins have identified specific bacterial strains capable of utilizing these compounds as a sole carbon source. For instance, a synergistic effect has been observed between Rhodococcus rhodochrous and Ochrobactrum anthropi in the degradation of Araldite® epoxy resin. mdpi.comresearchgate.netnih.gov These bacteria were able to grow on the resin, suggesting the potential for microbial breakdown of the epoxide structure. mdpi.comresearchgate.netnih.gov The proposed degradation pathways for such complex epoxies involve the oxidation of methyl groups followed by decarboxylation. mdpi.com

For the fatty acid ester portion of this compound, the initial step in biodegradation is likely the hydrolysis of the ester linkage, releasing isooctyl alcohol and octadecanoic acid epoxide. Fatty acid esters, in general, are considered to be readily biodegradable. epa.gov The subsequent degradation of the long-chain carboxylic acid would likely proceed via β-oxidation.

Potential Microbial Degradation Steps for this compound:

| Step | Transformation | Potential Microorganisms |

| 1. Ester Hydrolysis | This compound → Isooctyl alcohol + Epoxyoctadecanoic acid | Lipase-producing bacteria and fungi |

| 2. Oxirane Ring Opening | Epoxyoctadecanoic acid → Dihydroxyoctadecanoic acid | Epoxide hydrolase-producing microorganisms |

| 3. Alcohol Oxidation | Isooctyl alcohol → Isooctanoic acid | Alcohol dehydrogenase-producing bacteria |

| 4. Fatty Acid Degradation | Dihydroxyoctadecanoic acid and Isooctanoic acid → Acetyl-CoA | Bacteria and fungi capable of β-oxidation |

It is important to note that the biodegradation rates can be influenced by the length and branching of the alkyl chain. nm.gov

The biotransformation of this compound in the environment is likely initiated by extracellular enzymes secreted by microorganisms. Key enzyme classes involved in this process include:

Lipases and Esterases: These enzymes catalyze the hydrolysis of the ester bond, which is a crucial first step in the degradation of this compound. nih.gov This reaction breaks the molecule into isooctyl alcohol and epoxyoctadecanoic acid. The activity of these enzymes is widespread in various environmental matrices.

Epoxide Hydrolases: These enzymes are responsible for the opening of the oxirane ring of the epoxidized fatty acid, converting it into a diol (dihydroxyoctadecanoic acid). ucanr.edu This step increases the water solubility of the molecule and facilitates further degradation.

Monooxygenases and Dehydrogenases: These enzymes can be involved in the subsequent oxidation of the isooctyl alcohol and the fatty acid chain, preparing them for entry into central metabolic pathways like the citric acid cycle. nm.gov

The efficiency of these enzymatic processes is dependent on various environmental factors such as pH, temperature, and the presence of co-factors. youtube.com

Environmental Transformation and Persistence Studies

The environmental persistence of a chemical is determined by its susceptibility to biotic and abiotic degradation processes. For this compound, its persistence will be influenced by its bioavailability to microorganisms and the rates of hydrolysis and photolysis.

Factors Influencing the Environmental Persistence of this compound:

| Factor | Influence on Persistence |

| Biodegradability | The presence of ester and epoxide groups suggests susceptibility to microbial degradation, which would decrease persistence. Fatty acid esters are generally considered readily biodegradable. epa.gov |

| Hydrolysis | The ester linkage can undergo abiotic hydrolysis, particularly at non-neutral pH. The rate of hydrolysis will affect the compound's half-life in aquatic environments. |

| Photolysis | While not expected to be a primary degradation pathway, direct or indirect photolysis could contribute to the transformation of the molecule in sunlit surface waters. |

| Sorption | Due to its likely low water solubility and high molecular weight, this compound may adsorb to soil and sediment particles, which can reduce its bioavailability and thus increase its persistence. |

Based on the structure of this compound, it is anticipated to have a relatively low persistence in the environment due to the presence of biodegradable functional groups. However, specific experimental data on its half-life in various environmental compartments are needed for a comprehensive assessment.

Research in "Green Chemistry" Principles and Sustainable Material Design

The development and use of this compound align with several key principles of "Green Chemistry." These principles aim to reduce or eliminate the use and generation of hazardous substances.

Application of Green Chemistry Principles to this compound:

| Green Chemistry Principle | Relevance to this compound |

| Use of Renewable Feedstocks | This compound can be derived from vegetable oils, which are a renewable resource. mdpi.com This reduces the reliance on petroleum-based feedstocks. |

| Design for Degradation | The molecule is designed with functional groups (ester, epoxide) that are susceptible to biodegradation, aiming for a non-persistent chemical. epa.gov |

| Safer Chemicals and Products | As a replacement for some traditional phthalate (B1215562) plasticizers, epoxidized fatty acid esters are generally considered to have a more favorable toxicological profile. |

| Atom Economy | The epoxidation reaction, a key step in its synthesis, can be designed to have a high atom economy, minimizing waste. mdpi.com |

Future research in this area will likely focus on optimizing the synthesis of this compound from renewable sources using environmentally benign catalysts and processes. Furthermore, ongoing studies will aim to fully elucidate its biodegradation pathways and confirm its low environmental persistence to solidify its position as a sustainable chemical.

Future Research Directions and Emerging Applications

Development of Novel Isooctyl Epoxyoctadecanoate Derivatives for Specialized Applications

The oxirane ring of this compound is a gateway to a wide array of novel derivatives. The ring-opening reactions with various nucleophiles can introduce new functional groups, thereby tailoring the molecule's properties for specific high-value applications. Research into these derivatives is a promising avenue for creating next-generation materials.

Future investigations are anticipated to focus on synthesizing derivatives that can act as:

Bio-based Surfactants and Emulsifiers: By introducing hydrophilic moieties through the reaction of the epoxy group with agents like glycols or amines, new classes of non-ionic surfactants can be developed. These would offer improved biodegradability compared to their petrochemical-based counterparts.

Specialty Lubricants and Plasticizers: Functionalization of the epoxy ring can lead to the creation of high-performance lubricants with enhanced thermal stability and lubricity. Similarly, novel plasticizers with low migration rates and high efficiency can be synthesized for use in sensitive applications such as food packaging and medical devices.

Reactive Intermediates for Polymer Synthesis: The development of derivatives with multiple reactive sites could enable their use as cross-linking agents or chain extenders in the synthesis of novel polymers.

| Potential Derivative Class | Functionalization Reaction | Target Application |

| Polymeric Plasticizers | Ring-opening polymerization | Non-migrating plasticizers for PVC |

| Bio-lubricant Additives | Reaction with functionalized phenols | High-temperature and extreme-pressure lubricants |

| Reactive Diluents | Introduction of acrylate (B77674) or methacrylate (B99206) groups | UV-curable coatings and inks |

Integration with Advanced Additive Technologies for Synergistic Performance Enhancement

Key areas for future research include:

Flame Retardancy: Investigating the synergistic effects of this compound with phosphorus-based or intumescent flame retardants could lead to the development of more effective and environmentally friendly flame-retardant polymer formulations. mdpi.comresearchgate.netcjmr.orgmdpi.com The long aliphatic chain of the ester could contribute to char formation, a key mechanism in flame retardancy.

UV Stabilization: The potential for this compound to act as a co-stabilizer with traditional UV absorbers and hindered amine light stabilizers (HALS) warrants investigation. Its ability to quench excited states or scavenge free radicals could enhance the long-term durability of polymers exposed to sunlight.

Enhanced Mechanical Properties: The use of this compound in conjunction with nanofillers, such as nanoclays or carbon nanotubes, could lead to nanocomposites with superior mechanical properties. The ester could act as a compatibilizer, improving the dispersion of the nanofiller within the polymer matrix.

Exploration in Advanced Materials Science, e.g., Polymer Soft Segments

The molecular structure of this compound, featuring a long, flexible aliphatic chain, makes it an excellent candidate for use as a soft segment in block copolymers like polyurethanes and polyesters. mdpi.comnih.govmdpi.com These soft segments are crucial in determining the elastomeric properties and flexibility of the resulting polymers.

Future research in this area will likely focus on:

Bio-based Thermoplastic Elastomers: Synthesizing thermoplastic elastomers (TPEs) where the soft segment is derived from this compound. This would offer a sustainable alternative to petroleum-based TPEs. The length and branching of the isooctyl group can be varied to fine-tune the glass transition temperature and mechanical properties of the soft phase.

Reactive Soft Segments: The epoxy group in this compound can be utilized to create reactive soft segments that can be covalently incorporated into the polymer backbone. This would prevent leaching of the soft segment over time, leading to more durable and stable materials.

Tailoring Polymer Properties: A systematic study of the structure-property relationships in block copolymers containing this compound-derived soft segments would enable the precise tailoring of polymer properties such as elasticity, toughness, and thermal behavior for specific applications. researchgate.net

| Polymer Type | Role of this compound | Potential Advantage |

| Polyurethanes | Soft segment precursor | Improved flexibility and biodegradability |

| Polyesters | Monomer for soft block synthesis | Enhanced impact strength and lower glass transition temperature |

| Elastomers | Reactive plasticizer/softener | Permanent plasticization and improved processability |

Sustainable Chemical Manufacturing Processes and Circular Economy Contributions

The production of this compound from renewable feedstocks aligns well with the principles of green chemistry and the circular economy. Future research will likely focus on further enhancing the sustainability of its life cycle.

Key research directions include:

Enzymatic and Biocatalytic Synthesis: The development of enzymatic processes for the epoxidation of isooctyl octadecanoate can offer a milder and more selective alternative to traditional chemical methods that often rely on harsh oxidants. nih.gov Lipases, for instance, can be employed for highly efficient and environmentally benign epoxidation. nih.gov

Circular Economy Integration: Exploring the potential for recycling and upcycling polymers containing this compound is crucial for a circular economy model. Research into chemical recycling methods that can selectively break down the polymer to recover the bio-based ester would be highly valuable.

Life Cycle Assessment: Conducting comprehensive life cycle assessments (LCA) of this compound production and its use in various applications will provide a clearer understanding of its environmental footprint and help identify areas for further improvement.

Q & A

Basic Research Questions

Q. What are the standard experimental methodologies for synthesizing Isooctyl epoxyoctadecanoate, and how can reaction efficiency be quantified?

- Methodological Answer : Synthesis typically involves epoxidation of iso-octyl oleate using peroxides or enzymatic catalysts. Reactor design (e.g., batch vs. continuous flow) and process parameters (temperature, catalyst concentration, mixing efficiency) are critical . Efficiency is quantified via yield calculations (gravimetric analysis) and kinetic modeling (e.g., pseudo-first-order rate constants derived from GC or HPLC data) .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies epoxy group vibrations (~820–950 cm⁻¹), while nuclear magnetic resonance (NMR) resolves positional isomerism (e.g., ¹³C NMR for carbonyl groups). Chromatographic methods (GC-MS, HPLC-ELSD) assess purity and quantify byproducts . Differential scanning calorimetry (DSC) evaluates thermal stability and phase transitions .

Q. How can factorial design be applied to assess the impact of variables (e.g., solvent polarity, catalyst loading) on the stability of this compound?

- Methodological Answer : A 2^k factorial design evaluates main effects and interactions between variables. For example, solvent polarity (dielectric constant) and catalyst loading (wt%) can be tested at high/low levels. Stability is measured via accelerated aging studies (e.g., peroxide value over time). Statistical tools (ANOVA, response surface methodology) identify significant factors .

Advanced Research Questions

Q. What computational strategies are employed to optimize the reaction pathways for this compound synthesis?

- Methodological Answer : Quantum chemical calculations (DFT) model transition states and activation energies for epoxidation. Reaction path searches (e.g., Nudged Elastic Band method) predict intermediates. Machine learning (ML) algorithms, trained on experimental datasets, optimize conditions (e.g., solvent selection, temperature) by minimizing energy barriers .

Q. How can discrepancies in experimental data (e.g., conflicting kinetic profiles) be resolved during mechanistic studies of this compound formation?

- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., radical vs. electrophilic mechanisms). Isotopic labeling (²H/¹³C) and in-situ spectroscopic monitoring (Raman, FTIR) clarify intermediates. Bayesian statistics integrate computational and experimental data to refine kinetic models, addressing uncertainties in rate constants .

Q. What methodologies are used to evaluate the environmental impact of this compound synthesis, and how can green chemistry principles be integrated?

- Methodological Answer : Life-cycle assessment (LCA) quantifies carbon footprint and energy consumption. Process intensification (e.g., microwave-assisted reactors) reduces solvent use. Green metrics (E-factor, atom economy) guide catalyst selection (e.g., enzymatic vs. chemical catalysts) .

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s structure-property relationships?

- Methodological Answer : MD simulations model epoxy ring flexibility and intermolecular interactions (e.g., hydrogen bonding with stabilizers). Coarse-grained MD predicts bulk properties (viscosity, glass transition temperature). Validation via small-angle X-ray scattering (SAXS) ensures alignment between simulated and experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.